L-Histidine mono(3-phenylpyruvate)

Description

L-Histidine mono(3-phenylpyruvate) is a derivative of the amino acid L-histidine, where the carboxyl group of histidine forms a salt or ester with 3-phenylpyruvate, a keto acid derived from phenylalanine metabolism. For instance, L-histidine derivatives, such as Schiff bases or salts, exhibit unique physicochemical properties due to the imidazole ring and hydrogen-bonding capabilities . In NMR studies, L-histidine derivatives demonstrate distinct chemical shifts influenced by intramolecular interactions, such as shielding effects from the imidazole ring . These properties may extend to L-histidine mono(3-phenylpyruvate), affecting its reactivity and biological interactions.

Properties

CAS No. |

93803-24-8 |

|---|---|

Molecular Formula |

C15H17N3O5 |

Molecular Weight |

319.31 g/mol |

IUPAC Name |

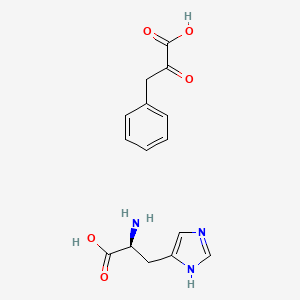

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxo-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H8O3.C6H9N3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-5(6(10)11)1-4-2-8-3-9-4/h1-5H,6H2,(H,11,12);2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1 |

InChI Key |

HXWWOVBNGFGPHI-ZSCHJXSPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine mono(3-phenylpyruvate) typically involves the reaction of L-histidine with 3-phenylpyruvic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Structural and Functional Context

L-Histidine mono(3-phenylpyruvate) integrates two key components:

-

L-histidine : An essential amino acid with an imidazole ring (pKa ~6.04), enabling proton buffering and catalytic roles in enzymes .

-

3-Phenylpyruvate : A keto acid intermediate in phenylalanine metabolism, involved in transamination and redox reactions .

The compound’s dual functionality suggests potential roles in nitrogen metabolism, redox processes, and enzymatic catalysis. Below is a comparative analysis of its structural features and related compounds:

| Feature | L-Histidine mono(3-phenylpyruvate) | L-Histidine | 3-Phenylpyruvate | Phenylalanine |

|---|---|---|---|---|

| Imidazole group | Present (from histidine) | Present | Absent | Absent |

| Keto acid functionality | Present (from phenylpyruvate) | Absent | Present | Absent |

| Metabolic role | Potential nitrogen/redox interactions | Protein synthesis, catalytic roles | Phenylalanine metabolism | Neurotransmitter precursor |

Potential Reaction Pathways

While no direct reaction data is available, inferred pathways include:

3.2. Transamination and Degradation

Histidine aminotransferase converts histidine to imidazole pyruvate via transamination . If L-Histidine mono(3-phenylpyruvate) undergoes similar transamination, phenylpyruvate could act as a co-substrate, leading to imidazole-containing products.

3.3. Redox Interactions

The imidazole group in histidine can act as a redox-active site. In hemoglobin, histidine residues facilitate oxygen binding via proton shuttling . This property may enable L-Histidine mono(3-phenylpyruvate) to participate in redox cycles, potentially interacting with reactive oxygen/nitrogen species.

Scientific Research Applications

Nutritional Applications

L-Histidine is an essential amino acid that plays a crucial role in protein synthesis, enzyme function, and the production of histamine. The mono(3-phenylpyruvate) form may enhance its bioavailability and efficacy.

- Animal Feed Additive : L-Histidine mono(3-phenylpyruvate) is used as a nutritional additive in animal feed. It supports growth and overall health in non-ruminant species such as poultry and pigs. Studies have indicated that supplementation with L-histidine can improve feed efficiency and growth rates in these animals .

- Human Nutrition : As a dietary supplement, L-histidine is recognized for its roles in promoting muscle recovery and reducing fatigue. Its incorporation into functional foods may enhance the nutritional profile of products aimed at athletes and individuals with increased protein needs .

Pharmaceutical Applications

The compound exhibits potential therapeutic benefits due to its antioxidant properties and role in metabolic processes.

- Antioxidant Properties : L-Histidine mono(3-phenylpyruvate) may serve as an antioxidant, protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

- Drug Formulation : The compound can be utilized in drug formulations aimed at treating conditions related to histamine metabolism or deficiencies. Its ability to modulate histamine levels may be beneficial in managing allergic reactions or inflammatory responses .

Research Applications

L-Histidine mono(3-phenylpyruvate) is also significant in various research contexts.

- Biochemical Studies : Researchers utilize this compound to study metabolic pathways involving amino acids and their derivatives. Its unique structure allows for insights into enzyme interactions and substrate specificity .

- Cell Culture : In vitro studies often employ L-histidine mono(3-phenylpyruvate) as a component of cell culture media, particularly for mammalian cells. It supports cell growth and viability, making it vital for biological experiments .

Case Study 1: Animal Nutrition

A study conducted by the European Food Safety Authority evaluated the safety and efficacy of L-histidine monohydrochloride as a feed additive. Results showed improved growth rates in poultry when supplemented with L-histidine, highlighting its role as an effective nutritional additive .

Case Study 2: Antioxidant Research

Research published in Journal of Nutritional Biochemistry investigated the antioxidant effects of L-histidine derivatives on neuronal cells exposed to oxidative stress. The findings suggested that L-histidine mono(3-phenylpyruvate) significantly reduced markers of oxidative damage, indicating its potential therapeutic applications in neuroprotection .

Mechanism of Action

The mechanism of action of L-Histidine mono(3-phenylpyruvate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

L-Histidine derivatives, such as Schiff bases or salts, vary in their NMR chemical shifts based on substituents and intramolecular hydrogen bonding. Key comparisons include:

| Compound | C-2 Chemical Shift (δ, ppm) | H-α Shift (δ, ppm) | C-α Shift (δ, ppm) | Functional Groups |

|---|---|---|---|---|

| L-Threonine derivative | 165.2 | - | - | Hydroxy, carboxyl |

| L-Isoleucine derivative | 167.6 | - | - | Branched alkyl, carboxyl |

| L-Histidine derivative | 165.2–167.6 | Δ = 1.0 | Δ = ~30 | Imidazole, carboxyl, amino groups |

The L-histidine derivative (e.g., compound 5a in ) shows a shielding effect on H-α and C-α due to the imidazole ring, distinguishing it from other amino acid derivatives . This property may enhance its stability in biological systems compared to non-aromatic analogs.

Table 1: L-Histidine Production Under Different Conditions

| Method | L-Histidine Yield (Relative) | Key Mechanism | Limitation |

|---|---|---|---|

| Biochar (3%) | High | hisG upregulation via hormone analogs | Inhibition at high concentrations |

| Genetic engineering | Moderate | Enzyme overexpression | Metabolic burden on host |

Neuroprotective Effects Compared to L-Carnosine

L-Histidine and its derivatives exhibit synergistic neuroprotection when combined with L-carnosine:

- 1 mM L-histidine + 10 mM L-carnosine shows significant neuroprotection in neuronal cells, surpassing individual treatments .

Table 2: Sodium Reduction Efficacy in Meat Products

| Additive | Na⁺ Reduction (%) | Lipase Activity | Volatile Compounds |

|---|---|---|---|

| L-Histidine + L-Lysine | 58 | Increased | Enhanced diversity |

| Potassium Chloride | 30–40 | No effect | Bitter off-flavors |

Role in Muscle Metabolism vs. β-Alanine

L-Histidine uniquely regulates muscle fiber-type transitions via MEF2C expression, unlike β-alanine or combined supplements:

Biological Activity

L-Histidine mono(3-phenylpyruvate) is a compound that combines the amino acid L-histidine with 3-phenylpyruvate, a derivative of phenylalanine. This compound has garnered attention for its potential biological activities, particularly in areas such as metabolic regulation, neuroprotection, and antimicrobial properties. The following sections delve into its biological activity, supported by relevant studies and findings.

L-Histidine is an essential amino acid involved in various physiological processes, including protein synthesis and enzyme function. The addition of the 3-phenylpyruvate moiety enhances its biological profile. The structural formula can be represented as:

This compound's unique structure allows it to participate in various biochemical pathways, potentially influencing metabolic and cellular processes.

2. Metabolic Pathways

L-Histidine is known to play a critical role in several metabolic pathways:

- Protein Synthesis : It is a precursor for histamine, which is crucial for neurotransmission and immune responses.

- Energy Metabolism : L-Histidine can be catabolized to produce energy through its conversion to urocanate and further downstream metabolites that enter the tricarboxylic acid cycle (TCA cycle) .

3.1 Neuroprotective Effects

Research indicates that L-histidine mono(3-phenylpyruvate) may exhibit neuroprotective properties. A study demonstrated that L-histidine can mitigate oxidative stress in neuronal cells by enhancing antioxidant defenses . This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent.

3.2 Antimicrobial Properties

L-Histidine has been shown to inhibit biofilm formation in various microbial strains. A study revealed that it significantly reduced biofilm formation by flor yeasts, indicating its potential as an antimicrobial agent . This property could be beneficial in food preservation and clinical settings to prevent biofilm-related infections.

3.3 Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects through the modulation of histamine release and activity. Histamine plays a dual role in inflammation, acting as a mediator in allergic reactions while also promoting vasodilation and increased vascular permeability .

4.1 Animal Studies

In animal studies, L-histidine supplementation has been linked to improved growth performance and health outcomes in livestock. For instance, research involving dairy cows indicated that adequate histidine levels could reduce the incidence of production-related disorders such as cataracts .

4.2 Clinical Applications

Clinical trials have explored the use of L-histidine mono(3-phenylpyruvate) in treating conditions related to histamine dysregulation, such as allergies and gastrointestinal disorders. Preliminary findings suggest that this compound may help regulate histamine levels effectively .

5. Data Table: Summary of Biological Activities

6.

L-Histidine mono(3-phenylpyruvate) presents a diverse range of biological activities that highlight its potential applications in nutrition, medicine, and agriculture. Its roles in neuroprotection, antimicrobial action, and anti-inflammatory effects warrant further investigation to fully understand its mechanisms and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.